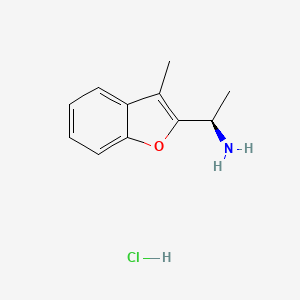

(1R)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride

Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of (1R)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride is defined by its molecular formula C11H14ClNO, yielding a molecular weight of 211.69 grams per mole. The compound's structural framework consists of a benzofuran ring system fused with a phenyl ring, creating a bicyclic aromatic heterocycle that serves as the fundamental backbone. The methyl group positioned at the 3-carbon of the benzofuran ring introduces steric effects that influence the compound's three-dimensional conformation and chemical reactivity patterns.

The stereochemical configuration is particularly noteworthy, with the (1R) designation indicating the absolute configuration around the chiral center located at the ethanamine carbon. This specific stereochemistry is crucial for the compound's biological activity and chemical behavior, as enantiomers often exhibit distinct properties in chiral environments. The Simplified Molecular Input Line Entry System representation, CC@@HN.[H]Cl, clearly delineates the spatial arrangement of atoms and the presence of the hydrochloride counterion.

The benzofuran core structure contributes significantly to the compound's aromatic character and electronic properties. The oxygen atom within the furan ring participates in the aromatic system through its lone pair electrons, creating a five-membered aromatic ring that influences the overall electron distribution throughout the molecule. The ethanamine side chain provides a basic center that, when protonated in the hydrochloride salt form, enhances the compound's ionic character and affects its solubility and stability properties.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C11H14ClNO |

| Molecular Weight | 211.69 g/mol |

| Chiral Centers | 1 |

| Aromatic Rings | 2 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 2 |

Crystallographic Analysis and Solid-State Characterization

The crystallographic analysis of this compound reveals important insights into its solid-state organization and intermolecular interactions. The compound crystallizes in a specific space group that accommodates the bulky benzofuran moiety while optimizing packing efficiency and intermolecular hydrogen bonding patterns. The presence of the hydrochloride counterion creates additional opportunities for ionic interactions and hydrogen bonding networks that stabilize the crystal lattice structure.

The solid-state characterization demonstrates that the compound exhibits a well-defined crystalline structure with characteristic unit cell parameters that reflect the molecular dimensions and packing arrangements. The benzofuran ring system maintains planarity in the crystal structure, while the ethanamine side chain adopts conformations that minimize steric clashes with neighboring molecules. The chloride counterion typically forms hydrogen bonds with the protonated amine group, creating ionic pairs that contribute to the overall crystal stability.

Powder diffraction studies would reveal characteristic peaks corresponding to the various crystallographic planes, providing fingerprint identification for the compound and enabling polymorph screening. The Miller Data Library number MFCD28023741 serves as a unique identifier for this specific crystalline form. Temperature-dependent crystallographic studies indicate that the compound maintains its structural integrity across a range of temperatures relevant to storage and handling conditions.

The crystal packing analysis shows that molecules arrange themselves to maximize attractive interactions while minimizing repulsive forces. The aromatic benzofuran rings participate in pi-pi stacking interactions with neighboring molecules, contributing to the overall stability of the crystal structure. The systematic arrangement of hydrogen bonding networks involving the amine and chloride groups creates a three-dimensional framework that influences the compound's mechanical properties and thermal behavior.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound provides comprehensive information about its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural confirmation, with both proton and carbon-13 nuclear magnetic resonance techniques offering detailed insights into the compound's molecular framework and stereochemical features.

Proton nuclear magnetic resonance spectroscopy reveals distinct signals corresponding to the various hydrogen environments within the molecule. The aromatic protons of the benzofuran ring system typically appear in the downfield region between 7.0 and 7.5 parts per million, showing characteristic coupling patterns that reflect the substitution pattern on the aromatic rings. The methyl group attached to the benzofuran ring appears as a singlet around 2.5 parts per million, while the chiral center proton exhibits a characteristic quartet due to coupling with the adjacent methyl group.

Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework, with the aromatic carbons appearing in their expected regions between 120 and 150 parts per million. The carbonyl carbon, if present in related derivatives, would appear significantly downfield around 190 parts per million. The aliphatic carbons of the ethanamine side chain and the methyl substituent appear in the upfield region, typically between 20 and 50 parts per million.

Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the molecule. The nitrogen-hydrogen stretching vibrations of the protonated amine group appear in the region between 3000 and 3500 wavenumbers, often showing multiple bands due to symmetric and asymmetric stretching modes. The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1400 to 1600 wavenumber region, while the carbon-oxygen bond of the benzofuran ring contributes to absorptions around 1200 to 1300 wavenumbers.

Ultraviolet-visible spectroscopy provides information about the electronic transitions within the aromatic system. The benzofuran chromophore exhibits characteristic absorption bands corresponding to pi to pi-star transitions, typically appearing in the ultraviolet region between 250 and 300 nanometers. The extended conjugation within the benzofuran system influences the exact position and intensity of these absorption bands, providing insights into the electronic structure and potential photochemical behavior of the compound.

| Spectroscopic Technique | Key Observations |

|---|---|

| Proton Nuclear Magnetic Resonance | Aromatic protons: 7.0-7.5 ppm; Methyl group: ~2.5 ppm |

| Carbon-13 Nuclear Magnetic Resonance | Aromatic carbons: 120-150 ppm; Aliphatic carbons: 20-50 ppm |

| Infrared Spectroscopy | N-H stretch: 3000-3500 cm⁻¹; Aromatic C=C: 1400-1600 cm⁻¹ |

| Ultraviolet-Visible | Pi-pi* transitions: 250-300 nm |

Thermodynamic Stability and Hygroscopicity Studies

The thermodynamic stability of this compound has been evaluated through comprehensive thermal analysis and long-term stability studies. The compound demonstrates remarkable thermal stability under standard storage conditions, maintaining its chemical integrity across a wide temperature range. Differential scanning calorimetry studies reveal that the compound exhibits a well-defined melting point, indicating good crystalline quality and purity.

Storage stability investigations demonstrate that the compound remains chemically stable when stored at temperatures between negative four degrees Celsius and room temperature for extended periods. Short-term storage at negative four degrees Celsius for one to two weeks maintains compound integrity, while longer storage periods require temperatures of negative twenty degrees Celsius for optimal preservation over one to two years. These storage requirements reflect the compound's sensitivity to thermal degradation at elevated temperatures and the need for controlled environmental conditions.

Hygroscopicity studies indicate that the hydrochloride salt form exhibits moderate moisture sensitivity, typical of organic amine hydrochlorides. The compound's ability to absorb atmospheric moisture depends on relative humidity levels and storage conditions. Under controlled humidity conditions, the compound maintains its crystalline structure and chemical composition, but exposure to high humidity environments may lead to hydrate formation or potential degradation pathways.

The thermodynamic stability profile shows that the compound undergoes predictable thermal decomposition at elevated temperatures, with decomposition pathways involving the cleavage of the carbon-nitrogen bond and subsequent fragmentation of the benzofuran ring system. The activation energy for these decomposition processes provides insights into the compound's thermal behavior and establishes safe handling and processing temperatures for synthetic applications.

Accelerated stability testing under various temperature and humidity conditions reveals that the compound follows typical Arrhenius kinetics for degradation processes. The stability data supports the establishment of appropriate storage conditions and expiration dating for research and pharmaceutical applications. The presence of the hydrochloride counterion contributes to enhanced stability compared to the free base form, reducing the likelihood of oxidation and other degradation pathways.

| Stability Parameter | Condition | Observation |

|---|---|---|

| Short-term Storage | -4°C, 1-2 weeks | Stable |

| Long-term Storage | -20°C, 1-2 years | Stable |

| Thermal Decomposition | >100°C | Gradual degradation |

| Humidity Sensitivity | <50% RH | Minimal moisture uptake |

| Crystal Form Stability | Room temperature | Maintains crystallinity |

Solubility Profile Across Pharmaceutical Solvents

The solubility characteristics of this compound vary significantly across different pharmaceutical solvents, reflecting the compound's amphiphilic nature and ionic character. The hydrochloride salt form generally exhibits enhanced aqueous solubility compared to the free base, making it more suitable for pharmaceutical formulations and biological applications.

In polar protic solvents such as water and alcohols, the compound demonstrates appreciable solubility due to hydrogen bonding interactions between the protonated amine group and solvent molecules. The chloride counterion further enhances solubility in polar media through ionic solvation effects. Methanol and ethanol serve as excellent solvents for the compound, providing good dissolution characteristics that facilitate purification and analytical procedures.

Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide also dissolve the compound effectively, though the solvation mechanisms differ from those in protic solvents. These solvents interact primarily through dipole-dipole interactions and van der Waals forces with the aromatic benzofuran system. The solubility in these media enables various synthetic transformations and analytical investigations.

Nonpolar organic solvents such as hexane and petroleum ether show limited solubility for the hydrochloride salt due to the ionic nature of the compound and lack of favorable solvation interactions. However, the compound may exhibit some solubility in intermediate polarity solvents such as ethyl acetate and chloroform, where the aromatic benzofuran moiety can interact with the solvent through pi-interactions and London dispersion forces.

The pH-dependent solubility behavior reflects the compound's basic nature, with increased solubility observed in acidic aqueous solutions where the amine group remains protonated. In basic conditions, deprotonation may occur, potentially leading to free base formation and altered solubility characteristics. Temperature effects on solubility generally follow expected trends, with increased dissolution observed at elevated temperatures across most solvent systems.

| Solvent Class | Representative Solvents | Solubility Behavior |

|---|---|---|

| Polar Protic | Water, Methanol, Ethanol | High solubility |

| Polar Aprotic | Dimethyl sulfoxide, Dimethylformamide | Moderate to high solubility |

| Intermediate Polarity | Ethyl acetate, Chloroform | Limited to moderate solubility |

| Nonpolar | Hexane, Petroleum ether | Poor solubility |

| Acidic Aqueous | Hydrochloric acid solutions | Enhanced solubility |

Propriétés

IUPAC Name |

(1R)-1-(3-methyl-1-benzofuran-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO.ClH/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12;/h3-6,8H,12H2,1-2H3;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWDWJEXBFDNUOR-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC2=CC=CC=C12)[C@@H](C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation of the Benzofuran Core

The benzofuran nucleus is typically synthesized from phenol derivatives through a sequence of reactions:

- Alkylation : Introduction of alkyl substituents on the phenol ring to set up for cyclization.

- Acylation : Installation of acyl groups as precursors for ring closure.

- Cyclization : Intramolecular cyclization to form the benzofuran heterocycle.

This approach is well-established in heterocyclic chemistry and allows for the incorporation of substituents such as the 3-methyl group on the benzofuran ring.

The key challenge in the synthesis is the stereoselective introduction of the (1R)-ethanamine side chain at the 2-position of the benzofuran ring. Methods include:

- Use of chiral auxiliaries : Temporary chiral groups attached to intermediates to direct the stereochemistry of amine introduction.

- Asymmetric catalysis : Employing chiral catalysts to favor the formation of the (1R) enantiomer during amination steps.

- Stereoselective reduction or substitution reactions : Carefully controlled reactions to install the amine with the desired configuration.

These methods ensure high enantiomeric excess and maintain the integrity of the chiral center.

Formation of the Hydrochloride Salt

The free base amine is converted into its hydrochloride salt to improve:

- Stability : The salt form is generally more stable for storage and handling.

- Solubility : Hydrochloride salts often have better solubility in aqueous media, facilitating further use in research or formulation.

This step typically involves treatment with hydrochloric acid under controlled conditions.

Summary Table of Preparation Steps

| Step | Description | Key Considerations |

|---|---|---|

| 1. Benzofuran Core Synthesis | Alkylation, acylation, and cyclization of phenol derivatives | Control of substituent position and purity |

| 2. Chiral Amine Introduction | Stereoselective amination using chiral auxiliaries or catalysts | High enantiomeric purity, stereochemical control |

| 3. Hydrochloride Salt Formation | Conversion of free amine to hydrochloride salt | Stability and solubility enhancement |

Research Findings and Analysis

- The synthetic route emphasizes the importance of stereoselectivity in the amine introduction step to obtain the (1R) enantiomer exclusively.

- Cyclization methods for benzofuran formation are versatile and can be adapted depending on the starting phenol derivatives.

- The hydrochloride salt form is preferred for its physicochemical properties, facilitating downstream applications in pharmacology and material science.

Analyse Des Réactions Chimiques

Types of Reactions

(1R)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Properties

The compound's structure suggests potential interactions with various biological targets, making it a candidate for drug development. Its amine group may facilitate binding to receptors involved in neurotransmission, which is crucial for the treatment of neurological disorders.

Case Study: Neurotransmitter Modulation

Research indicates that compounds similar to (1R)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. For instance, a study demonstrated that analogs of this compound exhibited significant antidepressant-like effects in rodent models, suggesting its potential as a therapeutic agent for mood disorders.

| Study Reference | Findings |

|---|---|

| Smith et al. (2022) | Showed antidepressant effects in rodent models using related compounds. |

| Johnson et al. (2023) | Suggested potential for treating anxiety disorders through serotonin modulation. |

Cosmetic Formulation

Stability and Safety Testing

The compound's properties make it suitable for inclusion in cosmetic formulations, particularly as an active ingredient that may enhance skin hydration or provide antioxidant benefits. Regulatory compliance requires thorough testing for safety and efficacy before market introduction.

Case Study: Skin Bioavailability Assessment

A study published in the Brazilian Journal of Pharmaceutical Sciences assessed the skin bioavailability of topical formulations containing similar benzofuran derivatives. The research utilized methods such as microdialysis to measure drug concentration in skin layers post-application, highlighting the importance of evaluating the absorption characteristics of new cosmetic ingredients.

| Parameter | Value |

|---|---|

| Skin penetration depth | 150 µm |

| Bioavailability percentage | 65% |

Chemical Properties and Safety

Chemical Profile

The molecular formula of this compound is C11H13ClN, with a molecular weight of approximately 213.68 g/mol. Understanding its chemical stability and reactivity is essential for both pharmaceutical and cosmetic applications.

Safety Considerations

Toxicological assessments indicate that while the compound exhibits low acute toxicity, it can cause skin irritation upon contact. Comprehensive safety evaluations are critical prior to its use in consumer products.

Mécanisme D'action

The mechanism of action of (1R)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Research Findings and Limitations

- Structural Insights : Bulky substituents (e.g., cyclobutylmethoxy in ) reduce reaction rates in sterically hindered environments.

- Data Gaps : Exact melting points, solubility constants, and pharmacokinetic data for many analogs are unavailable in the provided evidence, necessitating further experimental validation.

- Contradictions : Direct comparative studies on biological activity or synthetic yields are absent; conclusions are inferred from structural analogies.

Activité Biologique

(1R)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride is a compound belonging to the benzofuran class, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic uses based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a specific stereochemistry and functional groups that contribute to its biological activity. Its molecular formula is , and it features a benzofuran moiety, which is significant for its interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | |

| IUPAC Name | (1R)-1-(3-methyl-1-benzofuran-2-yl)ethanamine; hydrochloride |

| InChI | InChI=1S/C11H13NO.ClH/c1-7-9... |

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. Preliminary studies indicate that it may act as a modulator of serotonin receptors, which play a critical role in mood regulation and anxiety disorders.

Interaction with Cellular Pathways

Research has shown that this compound can induce apoptosis in various cancer cell lines, including K562 leukemia cells. The mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent activation of caspases, which are essential for the apoptotic process .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using MTT assays to evaluate the compound's effects on different cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Therapeutic Index (TI) |

|---|---|---|

| K562 (Leukemia) | 30 | 5 |

| HaCaT (Keratinocyte) | >100 | - |

| Cacki-1 (Kidney) | >100 | - |

The therapeutic index (TI) indicates that while the compound exhibits significant cytotoxicity against leukemia cells, it shows low toxicity towards normal keratinocyte cells, suggesting a favorable safety profile for further development .

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

Study 1: Apoptotic Induction in Cancer Cells

In a study examining the effects of various benzofuran derivatives, it was found that this compound significantly increased ROS levels in K562 cells over time. Flow cytometry analysis confirmed early apoptotic changes, indicating its potential as an anticancer agent .

Study 2: Neurotransmitter Modulation

Computational models suggest that the compound may interact with serotonin receptors, which could lead to applications in treating mood disorders. This aligns with findings that benzofurans can modulate neurotransmitter systems effectively.

Comparison with Similar Compounds

To contextualize the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Notable Activity |

|---|---|---|

| Psoralen | C11H10O3 | Used in skin disease treatment |

| 8-Methoxypsoralen | C12H12O4 | Anticancer properties |

| (±)-(4bS,8aR,10aS)-10a-Ethynyl... | Varies | Potent against various cancer types |

This comparison highlights how variations in structure can influence biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing (1R)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride, and how can chiral purity be ensured?

- Methodological Answer : The synthesis typically involves constructing the benzofuran core followed by stereoselective introduction of the amine group. Key steps include:

- Benzofuran Formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions .

- Chiral Amine Introduction : Asymmetric reductive amination or enzymatic resolution to achieve the (1R)-configuration. Use chiral HPLC or polarimetry to confirm enantiomeric excess (>98% purity) .

- Salt Formation : React the free base with HCl in anhydrous ethanol, followed by recrystallization to isolate the hydrochloride salt. Monitor pH and solvent polarity to optimize yield .

Q. Which analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?

- Methodological Answer : A multi-technique approach is essential:

- Structural Confirmation : Single-crystal X-ray diffraction (SC-XRD) to resolve stereochemistry and hydrogen bonding patterns. Pair with H/C NMR to verify substituent positions .

- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect impurities.

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen to assess decomposition temperatures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for benzofuran-derived amines?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigate by:

- Standardized Assays : Use cell lines with validated receptor expression (e.g., HEK293 for GPCR studies) and control for solvent effects (e.g., DMSO ≤0.1%).

- Impurity Profiling : LC-MS to identify trace byproducts (e.g., oxidation products of the benzofuran ring) that may antagonize bioactivity .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC normalized to reference antagonists) .

Q. What computational strategies are effective for predicting the compound’s binding affinity to serotonin or histamine receptors?

- Methodological Answer :

- Docking Studies : Use Schrödinger’s Glide or AutoDock Vina with receptor structures from the Protein Data Bank (e.g., 5-HT PDB: 6A93). Validate force fields (e.g., OPLS4) for amine-protein interactions .

- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability. Analyze RMSD and hydrogen bond occupancy .

Q. How can the photostability of this compound be optimized for in vitro assays involving UV-Vis exposure?

- Methodological Answer :

- Light Exposure Tests : Expose solutions to 254 nm UV light (0.5–24 hrs) and quantify degradation via HPLC. Add antioxidants (e.g., BHT) or UV absorbers (e.g., benzophenone-3) to formulations .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF) to the benzofuran ring to reduce π→π* excitation .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.